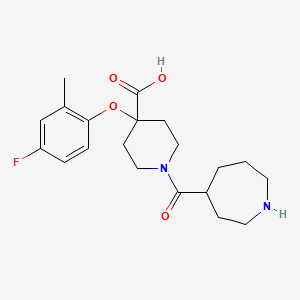
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by adenosine diphosphate (ADP) and play a crucial role in platelet aggregation and thrombosis. MRS2179 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction.
作用机制
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine acts as a competitive antagonist of the P2Y1 receptor, preventing the binding of ADP to the receptor and inhibiting downstream signaling pathways. This leads to a reduction in platelet activation and aggregation, which is a key step in the formation of blood clots. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been shown to modulate other signaling pathways, such as the nitric oxide pathway, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been shown to have a range of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of thrombus formation, modulation of vascular tone, and regulation of neuronal signaling. These effects are thought to be mediated by its antagonism of the P2Y1 receptor and other signaling pathways.
实验室实验的优点和局限性
One advantage of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological processes. However, one limitation of using N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine is its potential off-target effects on other receptors and signaling pathways, which may complicate data interpretation.
未来方向
There are several potential future directions for research on N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. One area of interest is its potential therapeutic applications in cardiovascular diseases, such as stroke and myocardial infarction. Another area of research is the development of more selective and potent P2Y1 receptor antagonists for use in clinical settings. Additionally, further investigation of the effects of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine on other signaling pathways may provide insights into its broader physiological effects and potential therapeutic applications.
合成方法
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine can be synthesized by reacting 4,6-dimethyl-2-pyrimidinamine with 4-methylphenyl isothiocyanate in the presence of triethylamine and chloroform. The resulting product is then treated with guanidine hydrochloride to obtain N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine. The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been described in detail in several scientific publications.
科学研究应用
N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has been widely used in scientific research to investigate the role of P2Y1 receptors in platelet function and thrombosis. It has been shown to inhibit ADP-induced platelet aggregation and reduce thrombus formation in animal models. N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-methylphenyl)guanidine has also been used to study the effects of P2Y1 receptor antagonism on other physiological processes, such as vascular tone regulation and neuronal signaling.
属性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5/c1-9-4-6-12(7-5-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOMRKDJDHSPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5375837.png)
![1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5375843.png)

![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5375860.png)
![3-[(dimethylamino)methyl]-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-pyrrolidinol](/img/structure/B5375865.png)

![1,1'-[1,5-pentanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5375876.png)
![1-(2,5-dimethylpyrimidin-4-yl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5375879.png)
![N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B5375896.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5375906.png)

![1-(4-fluorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5375915.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-6-methylnicotinamide](/img/structure/B5375926.png)
![1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5375931.png)